

(4-(((Benzyl)oxy)carbonyl)amino)phenyl)boronic acid molecular weight and formula

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Compound of Interest

Compound Name: (4-(((Benzyl)oxy)carbonyl)amino)phenyl)boronic acid

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Technical Guide: (4-(((Benzyl)oxy)carbonyl)amino)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(4-(((Benzyl)oxy)carbonyl)amino)phenyl)boronic acid**, a key building block in synthetic organic chemistry, particularly relevant in the fields of medicinal chemistry and materials science. This document outlines its chemical properties, a detailed synthesis protocol, and a conceptual workflow for its preparation and use.

Core Compound Data

(4-(((Benzyl)oxy)carbonyl)amino)phenyl)boronic acid, also known as 4-(Cbz-amino)phenylboronic acid, is an aromatic boronic acid derivative featuring a benzylloxycarbonyl (Cbz) protected amine group. This protecting group strategy allows for selective reactions at the boronic acid moiety, making it a valuable intermediate in multi-step syntheses.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₄ BNO ₄	[1]
Molecular Weight	271.08 g/mol	[1]
CAS Number	192804-36-7	[1]
Appearance	White to almost white powder/crystal	[1]
Physical State	Solid	

Synthetic Protocol

The synthesis of **(4-((Benzyl)amino)phenyl)boronic acid** can be achieved through the acylation of 4-aminophenylboronic acid. The following protocol is a representative method.

Reaction Scheme:

Materials:

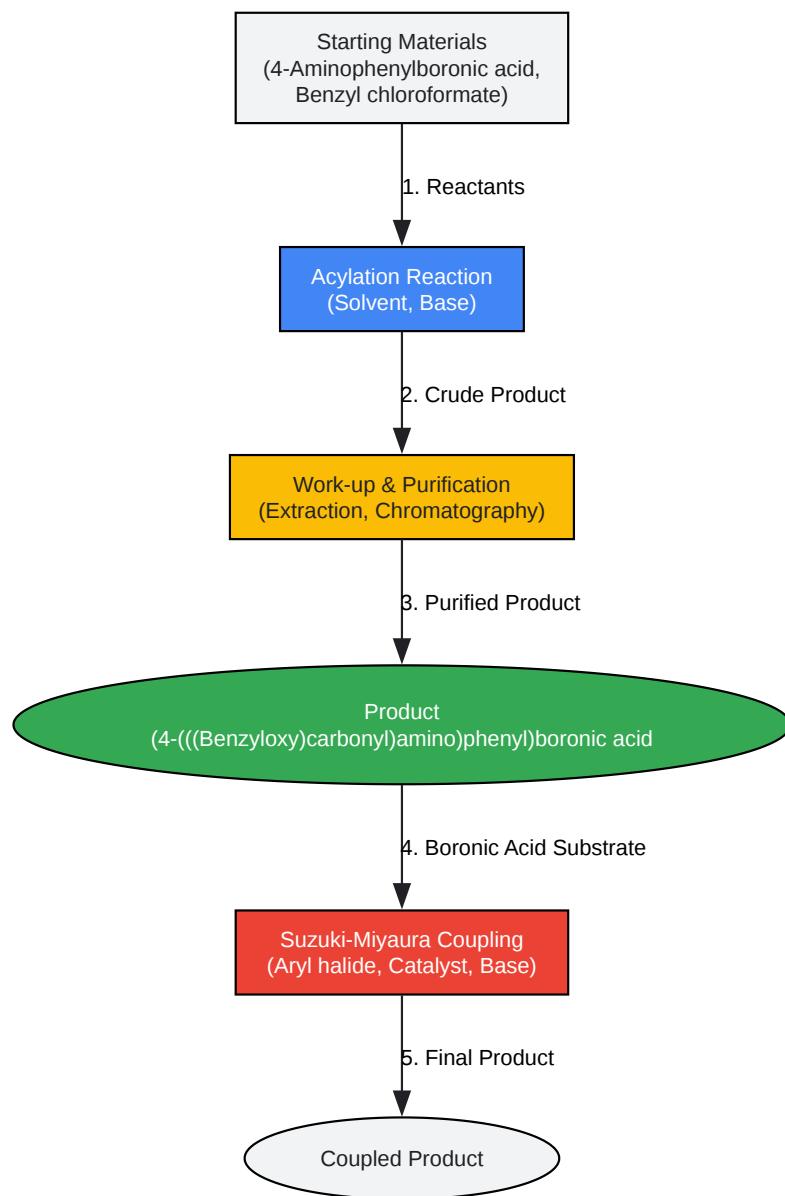
- 4-Aminophenylboronic acid
- Benzyl chloroformate (Cbz-Cl)
- Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
- Base (e.g., Triethylamine (TEA), Sodium bicarbonate)
- Deionized water
- Extraction solvent (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate)
- Rotary evaporator
- Standard laboratory glassware and stirring apparatus

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 4-aminophenylboronic acid in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
- **Base Addition:** Cool the solution in an ice bath (0-5 °C) and add the base (e.g., triethylamine) dropwise while stirring.
- **Acylation:** Slowly add benzyl chloroformate to the cooled solution. The reaction is typically exothermic, and the temperature should be maintained below 10 °C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the reaction by adding water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- **Washing:** Wash the organic layer sequentially with a mild acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization or column chromatography to yield the final white to off-white solid.

Conceptual Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent application of **(4-(((Benzyl)oxy)carbonyl)amino)phenylboronic acid** in a Suzuki-Miyaura cross-coupling reaction, a common application for this class of compounds.



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Caption: Synthetic and application workflow.

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References

- 1. 4-(Benzylloxycarbonylamino)phenylboronic Acid | 192804-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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